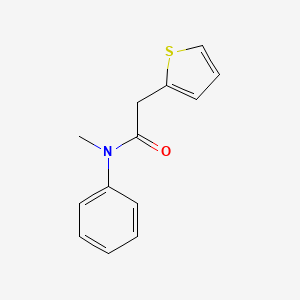

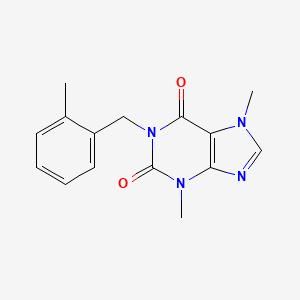

N-methyl-N-phenyl-2-(2-thienyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-methyl-N-phenyl-2-(2-thienyl)acetamide" is a compound of interest in various fields of chemistry, including organic synthesis, material science, and pharmaceutical research. While specific studies on this compound are scarce, insights can be drawn from research on closely related compounds, such as acetamides and thienyl derivatives, to understand its synthesis, structure, and properties.

Synthesis AnalysisThe synthesis of related acetamide compounds typically involves acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar structure, was synthesized through a multi-step process involving N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, yielding a high purity product (Zhong-cheng & Wan-yin, 2002). This process may offer insights into the synthesis pathway for "N-methyl-N-phenyl-2-(2-thienyl)acetamide."

Molecular Structure Analysis

Molecular structure analysis of acetamides reveals crucial information about bond lengths, angles, and conformation. For example, the crystal structure analysis of N-(4-methyl phenyl)-2,2,2-trichloroacetamide provides insights into the planarity and orientation of the phenyl rings relative to the acetamide group, which could be relevant for understanding the structure of "N-methyl-N-phenyl-2-(2-thienyl)acetamide" (Dou et al., 1997).

Chemical Reactions and Properties

The chemical behavior of acetamide derivatives, including reactions with nucleophiles, electrophiles, and participation in condensation reactions, is an area of interest. Research on related compounds, like 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, explores their conformations and chemical reactivity, which may provide parallels for understanding the reactivity of "N-methyl-N-phenyl-2-(2-thienyl)acetamide" (Ishmaeva et al., 2015).

Physical Properties Analysis

The physical properties of acetamides, such as melting points, solubility, and crystalline structure, are influenced by molecular interactions and packing in the solid state. Studies on compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides offer insights into the intermolecular forces shaping these properties, relevant for "N-methyl-N-phenyl-2-(2-thienyl)acetamide" as well (Camerman et al., 2005).

Scientific Research Applications

Herbicide Metabolism and Carcinogenicity : A study by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the complex metabolic pathways leading to potentially carcinogenic products. This research underscores the importance of understanding the metabolic activation of chemicals to assess their safety and environmental impact Coleman et al., 2000.

Hydrolysis in High-Temperature Water : Research by Duan et al. (2010) on N-methylacetamide hydrolysis at high temperatures provides insights into the kinetics and mechanisms of N-substituted amide hydrolysis. Such studies are crucial for understanding the stability and degradation pathways of similar compounds in various environmental conditions Duan et al., 2010.

Microwave Synthesis and Microbial Activity : Nandhikumar and Subramani (2018) explored the microwave synthesis of novel Mannich bases, including N-phenyl compounds, showcasing their antimicrobial activity. This demonstrates the potential for synthesizing novel compounds with specific applications in fighting microbial resistance Nandhikumar & Subramani, 2018.

Anticancer Activity of Thiazole Derivatives : Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. This research highlights the potential therapeutic applications of N-substituted acetamides in developing new anticancer drugs Evren et al., 2019.

Degradation of Pharmaceuticals : A study on the degradation of acetaminophen by amorphous Co(OH)2 nanocages as peroxymonosulfate activators by Qi et al. (2020) provides insights into the environmental degradation processes of pharmaceutical compounds. Understanding these pathways is crucial for developing strategies to mitigate environmental contamination Qi et al., 2020.

properties

IUPAC Name |

N-methyl-N-phenyl-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-14(11-6-3-2-4-7-11)13(15)10-12-8-5-9-16-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVBFBOBLWMUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-2-(2-thienyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)

![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)